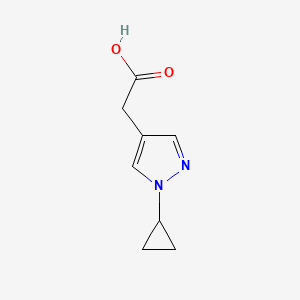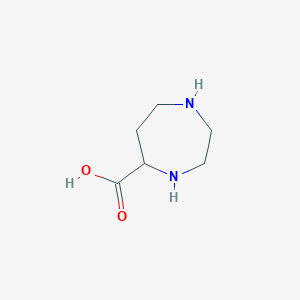![molecular formula C7H7Cl2F3N2O B15306074 [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride is an organic compound with the chemical formula C7H5ClF3NO It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chloro group at the 3-position and a trifluoromethoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride typically involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{3-Chloro-4-(trifluoromethoxy)aniline} + \text{Hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted phenyl derivatives
科学研究应用
[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)aniline
- 3-Chloro-4-(trifluoromethoxy)phenylmethanol
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, [3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethoxy groups further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C7H7Cl2F3N2O |
|---|---|
分子量 |
263.04 g/mol |
IUPAC 名称 |
[3-chloro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H |
InChI 键 |
LRIJNGNADAKMAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NN)Cl)OC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-aminehydrobromide](/img/structure/B15305991.png)

methanone](/img/structure/B15305998.png)

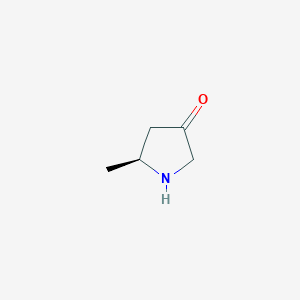

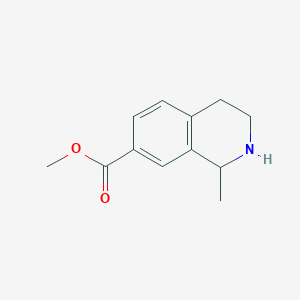
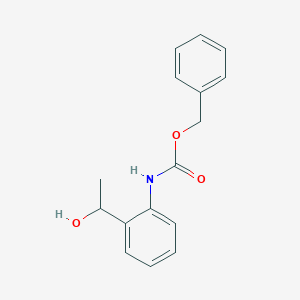
![Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B15306052.png)
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
